molecular formula C7H7Br2N B13019754 5-Bromo-2-(bromomethyl)-3-methylpyridine

5-Bromo-2-(bromomethyl)-3-methylpyridine

Cat. No.: B13019754
M. Wt: 264.94 g/mol
InChI Key: YEEJRCPTNSYKJI-UHFFFAOYSA-N
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Description

5-Bromo-2-(bromomethyl)-3-methylpyridine is a chemical compound with the molecular formula C6H6Br2N It is a brominated derivative of pyridine, characterized by the presence of two bromine atoms attached to the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-(bromomethyl)-3-methylpyridine typically involves the bromination of 2-(bromomethyl)-3-methylpyridine. One common method includes the use of bromine in the presence of a catalyst such as iron powder. The reaction is carried out under controlled conditions to ensure selective bromination at the desired positions on the pyridine ring .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes using similar methods as described above. The reaction conditions are optimized to maximize yield and purity, often involving continuous flow reactors and advanced purification techniques to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-(bromomethyl)-3-methylpyridine undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Common Reagents and Conditions

    Substitution: Common reagents include sodium azide, potassium thiocyanate, and various amines. Reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or acetonitrile.

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used for oxidation reactions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminomethyl derivatives, while oxidation reactions can produce corresponding pyridine N-oxides .

Scientific Research Applications

5-Bromo-2-(bromomethyl)-3-methylpyridine has several scientific research applications:

    Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Medicinal Chemistry: The compound is used in the development of new drugs, particularly those targeting specific enzymes or receptors in the body.

    Material Science:

Mechanism of Action

The mechanism of action of 5-Bromo-2-(bromomethyl)-3-methylpyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atoms can participate in halogen bonding, which can influence the compound’s binding affinity and selectivity. Additionally, the pyridine ring can engage in π-π interactions with aromatic residues in proteins, further modulating its biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Bromo-2-(bromomethyl)-3-methylpyridine is unique due to the presence of both bromine atoms and the methyl group on the pyridine ring. This combination of substituents provides a distinct reactivity profile, making it a valuable intermediate in organic synthesis and medicinal chemistry .

Properties

IUPAC Name

5-bromo-2-(bromomethyl)-3-methylpyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7Br2N/c1-5-2-6(9)4-10-7(5)3-8/h2,4H,3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEEJRCPTNSYKJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CN=C1CBr)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7Br2N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.94 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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